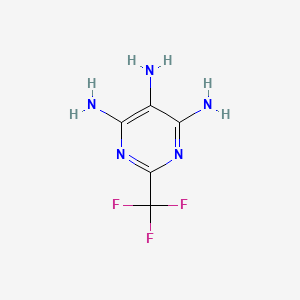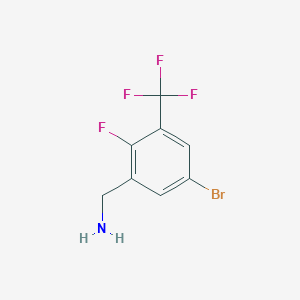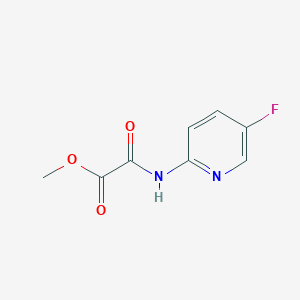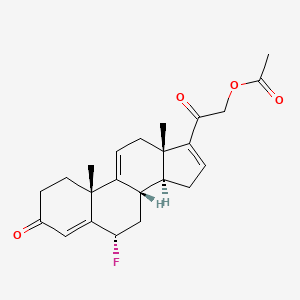
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, a fluorine atom at the 6th position, and a triene structure involving the 4th, 9th, and 16th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6th position can be achieved through fluorination reactions, while the acetyloxy group at the 21st position is introduced via acetylation. The triene structure is formed through a series of dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is purified through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom and acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in anti-inflammatory, immunosuppressive, or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (6Alpha,9Beta,11Beta)-9,11-Epoxy-6-fluoropregna-1,4,16-triene-3,20-dione
- (11β)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
Uniqueness
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is unique due to its specific functional groups and triene structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27FO4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[(6S,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5,7,10,15-16,20H,4,6,8-9,11-12H2,1-3H3/t15-,16-,20-,22-,23+/m0/s1 |
InChI Key |
OLXHVZRVLGOTEU-XDCJFQGASA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)CCC34C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


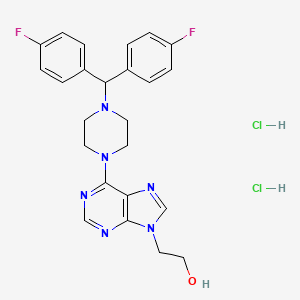
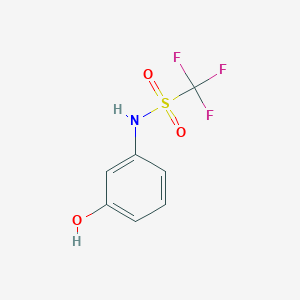
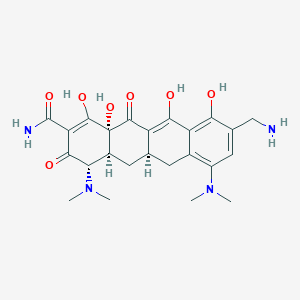
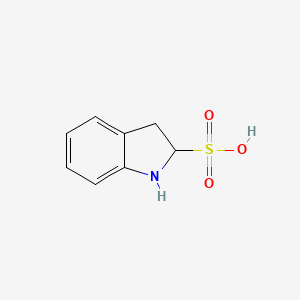
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
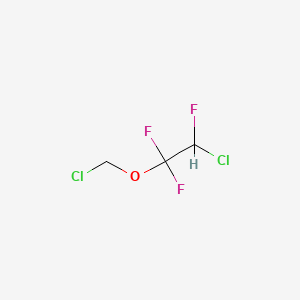
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
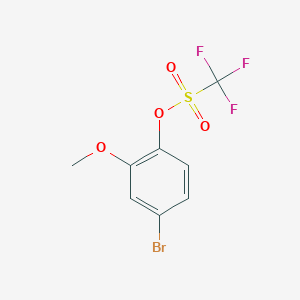
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)

